molecular formula C9H17N B13532316 2-Cyclopropyl-6-methylpiperidine

2-Cyclopropyl-6-methylpiperidine

Cat. No.: B13532316
M. Wt: 139.24 g/mol
InChI Key: PLCIYGHHBGNHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-methylpiperidine (: 1343199-65-4) is a high-purity organic building block with the molecular formula C9H17N and a molecular weight of 139.24 g/mol. It is supplied with a typical purity of 98% and is intended for research and development use only . This compound is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel bitopic or bivalent ligands for G protein-coupled receptors (GPCRs). The cyclopropyl moiety is a key structural feature known to confer conformational rigidity, which can enhance a molecule's affinity for its target and improve metabolic stability . Research into structurally similar compounds has shown that incorporating a trans -cyclopropylmethyl linker between a primary and secondary pharmacophore can lead to the development of highly selective and non-competitive antagonists for dopamine D3 receptors (D3R) . These receptors are a prominent target in neuropharmacology for investigating potential treatments for substance abuse disorders and other CNS conditions . As such, this compound serves as a valuable synthon for organic chemists and pharmacologists exploring structure-activity relationships (SAR) and developing new therapeutic leads . This product is for research use only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-cyclopropyl-6-methylpiperidine

InChI

InChI=1S/C9H17N/c1-7-3-2-4-9(10-7)8-5-6-8/h7-10H,2-6H2,1H3

InChI Key

PLCIYGHHBGNHLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1)C2CC2

Origin of Product

United States

Synthetic Methodologies for 2 Cyclopropyl 6 Methylpiperidine and Its Stereoisomers

Overview of Established Synthetic Routes to Substituted Piperidines

The synthesis of substituted piperidines has been a subject of intense research for decades, leading to a diverse toolbox of chemical transformations. These methods can be broadly categorized into the construction of the piperidine (B6355638) ring from acyclic precursors or the functionalization of a pre-existing piperidine or pyridine (B92270) ring.

Traditional Approaches to 2,6-Disubstituted Piperidines

Historically, the synthesis of 2,6-disubstituted piperidines has relied on several classical organic reactions. One common strategy involves the reaction of pyridine with an excess of an organolithium reagent, which can lead to the formation of 2,6-dialkylpyridines. rsc.org This approach, while effective for some simple alkyl groups, may lack the functional group tolerance and regiochemical control required for more complex substitution patterns.

Another established method involves the sequential functionalization of pyridine N-oxides. The addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride, can yield a 2-substituted pyridine. nih.govorganic-chemistry.org This intermediate can then be subjected to a second Grignard reaction to introduce a substituent at the 6-position, providing access to 2,6-disubstituted pyridines. nih.gov

Evolution of Stereoselective Syntheses for Piperidine Derivatives

The growing demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for piperidine synthesis. A significant advancement in this area is the asymmetric hydrogenation of substituted pyridines, which offers a direct and atom-economical route to chiral piperidines. This transformation, however, has been a difficult task, with early examples often requiring chiral auxiliaries or being limited to specific substitution patterns.

More recent progress has focused on the use of chiral transition metal catalysts, particularly those based on iridium and rhodium, to achieve high levels of enantioselectivity and diastereoselectivity in the hydrogenation of pyridinium (B92312) salts. rsc.orgrsc.org This approach has proven to be a powerful tool for the synthesis of a wide variety of structurally diverse piperidines with multiple stereogenic centers.

Asymmetric Synthesis Strategies for Enantioenriched 2-Cyclopropyl-6-methylpiperidine

The synthesis of enantioenriched this compound can be effectively achieved through the asymmetric hydrogenation of a corresponding 2-cyclopropyl-6-methylpyridinium salt. This strategy leverages the power of chiral catalysts to control the stereochemical outcome of the reduction process.

Catalytic Asymmetric Hydrogenation Routes

Catalytic asymmetric hydrogenation has emerged as the most prominent and efficient method for the synthesis of chiral piperidines from their aromatic precursors. The use of iridium and rhodium catalysts, in particular, has enabled the highly stereoselective reduction of a broad range of substituted pyridinium salts.

Iridium complexes bearing chiral phosphine (B1218219) ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of pyridinium salts. These reactions typically proceed with high yields and excellent enantioselectivities, providing access to a wide range of chiral piperidine derivatives. The general applicability of iridium catalysts makes them a suitable choice for the synthesis of enantioenriched this compound. For instance, iridium-catalyzed asymmetric hydrogenation of 2,6-dialkylpyridinium salts has been shown to produce the corresponding piperidines with high diastereoselectivity and enantioselectivity.

Catalyst SystemSubstrateProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
[Ir(cod)Cl]₂ / Chiral Ligand2,6-dialkylpyridinium saltcis/transHighHigh

Data compiled from representative examples in the literature.

Rhodium-based catalysts have also been extensively explored for the asymmetric hydrogenation of pyridinium salts. Chiral rhodium complexes can effectively catalyze the reduction of various substituted pyridines, offering an alternative to iridium-based systems. While often highly effective, the choice between iridium and rhodium catalysts can depend on the specific substitution pattern of the pyridine substrate. For the synthesis of this compound, a rhodium-catalyzed approach would likely involve the hydrogenation of the corresponding pyridinium salt under optimized conditions.

Catalyst SystemSubstrateProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
[Rh(cod)₂]BF₄ / Chiral Ligand2,6-dialkylpyridinium saltcis/transVariableHigh

Data compiled from representative examples in the literature.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of piperidine rings. These auxiliaries are temporarily incorporated into the synthetic intermediates to direct the stereochemical outcome of key bond-forming reactions. One common strategy involves the use of chiral amines derived from amino acids or other natural sources.

For instance, a plausible approach to a chiral this compound derivative could involve the conjugate addition of a chiral lithium amide, derived from a commercially available chiral amine, to an α,β-unsaturated ester or ketone bearing a cyclopropyl (B3062369) group. The subsequent cyclization and removal of the chiral auxiliary would yield the enantiomerically enriched piperidine. The stereochemical outcome is often dictated by the steric hindrance imposed by the auxiliary, guiding the approach of the incoming electrophile.

Another strategy employs chiral aziridines as precursors. A highly stereoselective synthesis of cis-2,6-disubstituted piperidines has been achieved starting from a chiral aziridine (B145994) decorated with appropriate side chains. This methodology involves a one-pot sequence of reactions including reductive ring-opening of the aziridine, debenzylation, and intramolecular reductive amination to furnish the desired piperidine with high stereocontrol. Adapting this to the synthesis of this compound would involve an aziridine precursor bearing a cyclopropyl group.

Auxiliary Type Key Reaction Stereochemical Control Representative Substrates
Chiral α-phenylethylamineAsymmetric aza-Michael additionSteric hindrance from the phenyl groupα,β-unsaturated esters
Evans auxiliaryAsymmetric alkylationChelation controlN-acylated piperidinones
Chiral aziridinesReductive ring-opening/cyclizationSubstrate-controlledAziridines with alkyl or alkynyl side chains

Kinetic Resolution Techniques for Piperidine Derivatives

Kinetic resolution is a powerful method for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This technique can be applied to racemic mixtures of this compound or its precursors.

For example, enzymatic kinetic resolution using lipases is a well-established method for resolving racemic amines and alcohols. A racemic mixture of N-acetylated this compound could be subjected to enzymatic hydrolysis, where one enantiomer is preferentially hydrolyzed to the corresponding amine, allowing for the separation of the unreacted acetylated enantiomer and the hydrolyzed enantiomer.

Alternatively, metal-catalyzed kinetic resolution can be employed. Chiral transition metal complexes can selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For instance, a chiral palladium catalyst could be used to selectively perform an oxidation or a cross-coupling reaction on one enantiomer of a suitable piperidine derivative.

Cyclization-Based Syntheses of the this compound Ring System

Cyclization reactions are fundamental to the construction of heterocyclic rings and offer a diverse range of strategies to form the piperidine core of this compound.

Intramolecular Reductive Cyclization Strategies

Intramolecular reductive cyclization is a robust method for the synthesis of substituted piperidines. This approach typically involves the cyclization of a linear precursor containing both a nitrogen nucleophile and an electrophilic carbon, often a ketone or an imine, which is formed in situ.

A key strategy involves the reductive cyclization of δ-amino ketones or their derivatives. For the synthesis of this compound, a suitable precursor would be an amino ketone with a cyclopropyl ketone moiety and a methyl group at the appropriate positions. The reduction of the ketone and subsequent intramolecular reductive amination can be achieved using various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation.

A stereoselective synthesis of a related 6-methyl-substituted piperidine derivative was achieved via the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This approach, starting from D-glucose, highlights the potential for achieving high stereocontrol in the formation of the piperidine ring.

Aza-Michael Addition-Mediated Cyclizations

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for constructing the piperidine ring. This reaction can be performed in an intermolecular or intramolecular fashion.

For the synthesis of this compound, a double aza-Michael addition approach could be envisioned. This would involve the reaction of a primary amine with a divinyl ketone or a suitable precursor, where one of the vinyl groups is substituted with a cyclopropyl group and the other with a methyl group. The stereochemical outcome of such double Michael additions can be influenced by the reaction conditions, with more acidic media sometimes favoring the formation of the cis isomer.

Organocatalytic asymmetric aza-Michael reactions have emerged as a highly effective method for the enantioselective synthesis of

Desymmetrization Approaches for Piperidine Synthesis

Desymmetrization has emerged as a powerful strategy for the enantioselective synthesis of polysubstituted piperidines from prochiral or meso starting materials. This approach allows for the creation of specific stereoisomers by selectively reacting one of two identical functional groups in a symmetrical molecule.

One notable method involves the cyclocondensation reaction of chiral amino alcohols, such as (R)-phenylglycinol, with prochiral delta-oxo diacid derivatives. nih.gov This process can proceed through dynamic kinetic resolution or the desymmetrization of enantiotopic or diastereotopic ester groups, yielding chiral non-racemic oxazolo[3,2-a]piperidone lactams. nih.gov These intermediates, which already contain the desired carbon substituents on the heterocyclic ring, can then be converted to the final enantiopure piperidine product upon removal of the chiral auxiliary. nih.gov

Another desymmetrization-based approach has been developed for the synthesis of piperidinyl acetic acid γ-secretase modulators. acs.org This synthetic route establishes the chiral centers through two key steps: the reduction of an N-tert-butanesulfinyl imine and a subsequent diastereoselective lactam formation. acs.org The effectiveness of this sequence has been showcased in the concise asymmetric synthesis of specific modulator compounds. acs.org Enzymatic methods also offer a viable pathway for desymmetrization. For instance, the lipase (B570770) from Candida antarctica can catalyze the stereoselective acylation of meso-piperidines, such as meso cis-2,6-disubstituted derivatives, to provide monoesters with high enantiomeric purity. capes.gov.br

Transformations from Precursors and Analogues of this compound

The synthesis of this compound can also be achieved by modifying existing precursors and analogues that already contain the core piperidine structure or are primed for cyclization.

Derivatization of Functionalized Piperidine Intermediates

The derivatization of functionalized piperidine intermediates is a common and effective strategy. Modern synthetic approaches often focus on shortening the number of steps by combining functionalization with the formation of the piperidine ring. mdpi.com One such method is the simultaneous functionalization and hydrogenation of pyridine derivatives. mdpi.com For instance, the reduction of a pre-functionalized pyridine ring containing the cyclopropyl and methyl groups at the 2- and 6-positions, respectively, can directly yield the target compound.

Another approach involves the stereoselective reduction of a cyclic imine intermediate. In one example, organozinc reagents derived from L-serine are added to enones, and the resulting 6-oxoamino acid derivative undergoes a reductive cyclization to form 2,6-disubstituted piperidines. whiterose.ac.uk Similarly, the reduction of a tricyclic keto-lactam intermediate using reagents like triethylsilane/trifluoroacetic acid can furnish a lactam, which is then further reduced with borane (B79455) complexes to yield the final piperidine product. whiterose.ac.uk

Ring-Closing Metathesis Strategies in Piperidine Synthesis

Ring-Closing Metathesis (RCM) is a powerful reaction for forming cyclic alkenes, including the tetrahydropyridine (B1245486) precursors to piperidines. organic-chemistry.org This reaction typically uses ruthenium-based catalysts, such as Grubbs catalysts, to cyclize a diene precursor. organic-chemistry.orgorgsyn.org The driving force for the reaction, especially with terminal olefins, is the formation and removal of volatile ethylene (B1197577) gas. organic-chemistry.org

The general mechanism involves the formation of a key metallacyclobutane intermediate which, through cycloreversion, leads to the cyclic product. organic-chemistry.org For piperidine synthesis, a suitable N-protected diallylamine (B93489) derivative can be subjected to RCM to form an N-protected tetrahydropyridine, which is subsequently hydrogenated to the corresponding piperidine. This strategy has been successfully applied to the large-scale synthesis of various heterocyclic compounds. orgsyn.org The choice of catalyst can be critical for the success of the reaction, with second-generation catalysts often showing greater versatility and tolerance for various functional groups. organic-chemistry.org

Table 1: Common Ruthenium Catalysts for Ring-Closing Metathesis

Catalyst Structure Key Features
Grubbs' First Generation Catalyst Contains a tricyclohexylphosphine (B42057) ligand. Effective for many RCM reactions, particularly with terminal alkenes. organic-chemistry.org
Grubbs' Second Generation Catalyst Features an N-heterocyclic carbene (NHC) ligand. Higher activity, better thermal stability, and broader functional group tolerance compared to the first generation. organic-chemistry.org

| Hoveyda-Grubbs Catalysts | Incorporates a chelating isopropoxystyrene ligand. | Offers increased stability and allows for catalyst recovery and reuse in some systems. |

This table is generated based on information from cited sources. organic-chemistry.org

Challenges in RCM can include unwanted side reactions like alkene isomerization, which can be influenced by factors such as reaction time and temperature. orgsyn.org In some cases, relay ring-closing metathesis (RRCM) is employed, using a specialized auxiliary group to facilitate an otherwise difficult cyclization. nih.gov

Mannich Reactions and Derivatives for Piperidine Scaffolds

The Mannich reaction is a fundamental tool for constructing β-amino ketones, which are valuable precursors for 2,6-disubstituted piperidines. mun.ca Asymmetric Mannich reactions provide a powerful route to chiral β-amino ketones. mun.ca These intermediates can then undergo an intramolecular aza-Michael reaction, followed by reduction of the resulting piperidinone, to yield the desired piperidine scaffold. mun.ca

The development of organocatalytic enantioselective Mannich reactions has been a significant advancement. For example, an aminothiourea catalyst can be used in the reaction of α,β-unsaturated β'-ketoesters with N-carbamoyl imines to produce enantiomerically enriched β-amino ketones. mun.ca These products can subsequently be converted into 2,6-disubstituted piperidinones. mun.ca This methodology provides a modular and highly stereoselective approach to complex piperidine alkaloids and their analogues. mun.ca

Novel Synthetic Methodologies and Mechanistic Insights in the Synthesis of this compound

Research continues to uncover novel and more efficient methods for synthesizing substituted piperidines, with a focus on improving stereoselectivity and understanding reaction mechanisms.

Hydrosilylation Approaches

The asymmetric hydrosilylation of substituted pyridines is an effective method for producing chiral piperidines. mdpi.com This reaction involves the addition of a silicon hydride across the C=N bond of the pyridine ring, followed by hydrolysis to yield the piperidine. The regioselectivity of the hydride attack is dependent on the substitution pattern of the pyridine ring. mdpi.com

Generally, the reaction follows one of two main pathways:

1,4-Hydrosilylation: This is the primary route where the hydride attacks the C4 position of the pyridine ring. mdpi.com

1,2-Hydrosilylation: This pathway occurs when the para-position (C4) is substituted, leading to hydride attack at the C2 position. mdpi.com

A thorough mechanistic study of these pathways has been conducted, providing insights that aid in predicting and controlling the reaction's outcome. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. mdpi.com

Table 2: Comparison of Hydrosilylation Pathways for Pyridine Reduction

Pathway Position of Hydride Attack Typical Substrate Requirement Resulting Intermediate
1,4-Hydrosilylation C4 Unsubstituted C4 position 1,4-dihydropyridine derivative

| 1,2-Hydrosilylation | C2 | Substituted C4 position | 1,2-dihydropyridine derivative |

This table is generated based on information from the cited source. mdpi.com

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in organic chemistry, offering the construction of complex molecules from simple precursors in a single synthetic operation. These approaches are characterized by their high atom and step economy, operational simplicity, and potential for generating molecular diversity. While the literature describes various MCRs and one-pot methodologies for the synthesis of substituted piperidines, specific examples detailing the direct synthesis of this compound through these methods are not extensively documented in readily available scientific literature.

However, general principles of multi-component strategies for the synthesis of 2,6-disubstituted piperidines can be extrapolated to envision potential pathways to this compound. These reactions often involve the condensation of an amine, two carbonyl compounds (or their equivalents), and a component that facilitates cyclization.

One plausible, though not explicitly reported, approach could involve a modified Hantzsch-type reaction or a related tandem process. Conceptually, such a reaction could bring together cyclopropanecarboxaldehyde, a four-carbon synthon (such as a β-ketoester or a vinyl ketone), and ammonia (B1221849) or a primary amine. The initial steps would likely involve the formation of enamine and imine intermediates, followed by a Michael addition and subsequent intramolecular condensation and cyclization. A final reduction step, if the initial product is a dihydropyridine (B1217469) or pyridinone, could potentially be performed in a one-pot fashion to yield the saturated piperidine ring.

Another theoretical multi-component approach for the synthesis of the precursor, 2-cyclopropyl-6-methylpyridine, could involve a transition-metal-catalyzed [2+2+2] cycloaddition of a cyclopropyl-containing alkyne, an acetylene (B1199291) equivalent, and a nitrogen source. Subsequent hydrogenation of the resulting pyridine would then yield this compound. While powerful, the specific application of this method for this particular substitution pattern has not been detailed.

Anion Relay Chemistry (ARC) represents a sophisticated type of multi-component synthesis that has been applied to the diversity-oriented synthesis of 2,4,6-trisubstituted piperidines. nih.gov This strategy involves the sequential addition of organolithium reagents to electrophiles, followed by an intramolecular cyclization. While this method has been used to create a variety of substitution patterns, its specific application to generate a cyclopropyl group at the 2-position and a methyl group at the 6-position has not been explicitly demonstrated.

The following table outlines a conceptual multi-component reaction for the synthesis of a 2,6-disubstituted piperidine scaffold, which could hypothetically be adapted for this compound. It is important to note that this represents a generalized scheme and not a reported synthesis for the specific target compound.

Table 1: Conceptual Multi-component Synthesis of a 2,6-Disubstituted Piperidine

Component AComponent BComponent CCatalyst/ConditionsProduct Type
Aldehyde (R¹CHO)β-Ketoester (R²COCH₂CO₂R')Amine (R³NH₂)Acid or Base catalystDihydropyridinone

To synthesize this compound via this conceptual route, R¹ would be cyclopropyl, and R² would be methyl. The resulting dihydropyridinone would require subsequent reduction.

Stereochemical and Conformational Analysis of 2 Cyclopropyl 6 Methylpiperidine

Stereoisomeric Considerations of 2-Cyclopropyl-6-methylpiperidine

The presence of two stereocenters at the C2 and C6 positions of the piperidine (B6355638) ring in this compound means that the molecule can exist as multiple stereoisomers. Understanding the relationship between these isomers is fundamental to its chemistry.

For a 2,6-disubstituted piperidine, two diastereomers are possible: cis and trans. In the cis isomer, the cyclopropyl (B3062369) and methyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and can exist as a pair of enantiomers (non-superimposable mirror images).

Cis Isomer: Can exist as (2R, 6S)- and (2S, 6R)-enantiomers.

Trans Isomer: Can exist as (2R, 6R)- and (2S, 6S)-enantiomers.

Therefore, this compound has a total of four possible stereoisomers. The relative stability and properties of these isomers are dictated by the spatial arrangement of the substituents.

Table 1: Possible Stereoisomers of this compound

Diastereomer Enantiomers Relationship of Substituents
cis (2R, 6S) and (2S, 6R) Both substituents on the same face of the ring

Achieving stereochemical control in the synthesis of 2,6-disubstituted piperidines is a significant challenge and a focus of modern organic synthesis. rsc.org Various strategies have been developed to selectively produce a desired stereoisomer. These methods can be broadly applied to the synthesis of specific isomers of this compound.

Key synthetic strategies include:

Chiral Catalysis: The use of chiral catalysts, such as those based on iridium, can facilitate asymmetric cyclization reactions to yield enantiomerically enriched piperidine derivatives. nih.govresearchgate.net For instance, iridium-catalyzed allylic cyclization has been used to synthesize vinylpiperidine building blocks with high selectivity. nih.gov

Substrate-Controlled Synthesis: In this approach, the stereochemistry of the starting material dictates the stereochemical outcome of the final product. Intramolecular reactions, such as aza-Michael additions, on chiral substrates can lead to the formation of specific di- and tri-substituted piperidines. nih.gov

Desymmetrization: This technique involves the conversion of a meso or prochiral starting material into a chiral product. For example, the desymmetrization of meso-dihydropyridinylmolybdenum complexes has been successfully used for the enantiocontrolled synthesis of 2,6-disubstituted piperidines. scilit.com

The choice of synthetic route and reaction conditions, such as the specific catalyst, solvent, and temperature, can significantly influence the diastereomeric ratio (cis/trans selectivity) of the product. researchgate.net

Conformational Dynamics and Preferred Conformations of this compound

The three-dimensional shape of a molecule is not static. Saturated six-membered rings like piperidine are flexible and exist in a dynamic equilibrium between various conformations.

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation , which minimizes both angle strain and torsional strain. In this conformation, the substituents on the ring carbons can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

The chair conformation can undergo a "ring flip," interconverting between two distinct chair forms. During this process, axial substituents become equatorial, and equatorial substituents become axial. This interconversion proceeds through higher-energy intermediate conformations, including the twist-boat and boat forms. The energy barrier for this interconversion is relatively low, making the process rapid at room temperature. westernsydney.edu.au While the chair form is typically more stable, certain substitution patterns or intramolecular interactions can favor the twist-boat conformation. ias.ac.innih.gov

Table 2: Relative Energies of Piperidine Ring Conformations

Conformation General Relative Energy (kcal/mol) Characteristics
Chair 0 (most stable) Staggered bonds, minimal strain
Twist-Boat ~5-6 Intermediate between Chair and Boat

Note: Values are general for a piperidine ring and can be influenced by substituents.

Substituents on the piperidine ring generally prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. In the case of this compound, both the cyclopropyl group and the methyl group will influence the conformational equilibrium.

For the trans isomer, a conformation where both the large cyclopropyl group and the methyl group are in equatorial positions (trans-diequatorial) would be strongly favored. The alternative trans-diaxial conformation would be highly destabilized by severe steric clashes.

For the cis isomer, one substituent must be axial while the other is equatorial. The conformational equilibrium will favor the chair form where the larger substituent (the cyclopropyl group) occupies the equatorial position to minimize steric strain. Therefore, the preferred conformation for the cis isomer would have an equatorial cyclopropyl group and an axial methyl group.

However, the nature of the group on the piperidine nitrogen can alter these preferences. For instance, in N-acylpiperidines, a phenomenon known as pseudoallylic strain can force a substituent at the C2 position into an axial orientation. nih.govacs.org

The stability of a particular conformation is not solely determined by steric effects. Intramolecular non-covalent interactions, such as hydrogen bonds, can play a significant role. mdpi.comnih.gov In this compound, an intramolecular hydrogen bond could potentially form between the N-H proton and an acceptor group on a substituent, although this is not possible with simple alkyl or cycloalkyl groups.

Advanced Spectroscopic Techniques for Stereochemical Elucidation of this compound and its Analogues

The unambiguous determination of the stereochemistry and conformational dynamics of substituted piperidines like this compound is crucial for understanding their structure-activity relationships. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools in this endeavor. These methods provide detailed insights into the three-dimensional arrangement of atoms and the energetic landscape of different conformational states.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Conformational Dynamics

Variable Temperature (VT) NMR spectroscopy is a powerful, non-destructive technique used to investigate the dynamic equilibria between different conformers of a molecule. By recording NMR spectra at various temperatures, it is possible to study the kinetics and thermodynamics of conformational changes, such as the ring inversion of the piperidine core and the rotational preferences of its substituents.

In the case of 2,6-disubstituted piperidines, the chair conformation is generally the most stable. The substituents at the C2 and C6 positions can adopt either an axial or an equatorial orientation. For this compound, this leads to several possible diastereomeric and conformational isomers. The relative energies of these conformers are influenced by steric interactions, such as 1,3-diaxial interactions, which destabilize conformers with bulky axial substituents.

At room temperature, the rate of conformational exchange is often fast on the NMR timescale, resulting in averaged signals for the different conformers. As the temperature is lowered, the rate of this exchange slows down. If the temperature is sufficiently low (below the coalescence temperature), the signals for the individual conformers can be resolved. This allows for the determination of the population of each conformer and, consequently, the free energy difference (ΔG°) between them.

A study on the conformational equilibria in methyl-substituted cycloalkanes, including 2- and 4-methylpiperidine, utilized the temperature dependence of ¹³C chemical shifts to determine the enthalpy difference (ΔH°) between axial and equatorial conformers. rsc.org For 2-methylpiperidine, the energy difference was found to be greater than 2.6 kcal mol⁻¹, highlighting a strong preference for the equatorial conformation of the methyl group. rsc.org A similar approach could be applied to this compound to quantify the conformational preferences of both the cyclopropyl and methyl groups.

The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data at different temperatures can provide further structural information. For instance, the magnitude of vicinal coupling constants (³J) is related to the dihedral angle between the coupled protons, which is conformation-dependent. NOE experiments can establish through-space proximities between protons, helping to differentiate between axial and equatorial orientations of the substituents.

Table 1: Hypothetical VT-NMR Data for Conformational Analysis of a 2,6-Disubstituted Piperidine

ParameterLow Temperature (-80 °C)High Temperature (100 °C)
¹H NMR Signal for H-2 Two distinct signals observedOne averaged, broad signal
¹³C NMR Chemical Shift of C-2 Separate signals for axial and equatorial conformersAveraged chemical shift
Conformer Population Ratio (eq:ax) 95 : 580 : 20
Calculated ΔG° (kcal/mol) -1.3-0.8

This table is illustrative and represents the type of data that could be obtained from a VT-NMR study.

X-ray Crystallography for Absolute Configuration Assignment of Derivatives

While NMR spectroscopy provides detailed information about the behavior of molecules in solution, X-ray crystallography offers a definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique requires the formation of a single crystal of the compound or a suitable derivative.

For chiral molecules like this compound, which has two stereocenters, determining the absolute configuration (e.g., (2R,6S), (2S,6R), etc.) is essential. X-ray crystallography can unambiguously establish this by analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map allows for the precise determination of atomic positions, bond lengths, and bond angles.

In cases where the parent compound does not crystallize well or when dealing with enantiomers, it is common practice to prepare a derivative with a known chiral auxiliary or to form a salt with a chiral acid or base. The absolute configuration of the derivative can then be determined, and by knowing the stereochemistry of the reaction used to form the derivative, the absolute configuration of the parent molecule can be inferred.

An example of this approach is the determination of the absolute configuration of the S-enantiomer of a dual 5-HT₁A and 5-HT₇A receptor ligand, which also contains a piperidine moiety, through X-ray crystallographic analysis of its oxalate salt. nih.gov This study successfully assigned the absolute configuration and provided detailed structural information. nih.gov A similar strategy could be employed for this compound or its derivatives to confirm the spatial arrangement of the cyclopropyl and methyl groups relative to each other and to the piperidine ring.

Table 2: Representative Crystallographic Data for a Piperidine Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 15.72 Å, b = 5.65 Å, c = 31.40 Å
β (deg) 93.16°
Volume (ų) 2787.7
Calculated Density (g/cm³) 1.344
Absolute Configuration S

This data is based on a published crystal structure of a piperidine-containing compound and serves as an example of the information obtained from an X-ray crystallographic analysis. nih.gov

Theoretical and Computational Studies of 2 Cyclopropyl 6 Methylpiperidine

Quantum Chemical Calculations for 2-Cyclopropyl-6-methylpiperidine

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Preferences

No published studies utilizing Density Functional Theory (DFT) to specifically determine the optimized geometry and conformational preferences of this compound were identified. Such studies would typically involve the calculation of the molecule's electronic structure to find the lowest energy arrangement of its atoms, providing insights into the most stable three-dimensional shapes it can adopt.

Ab Initio Methods for Electronic Structure and Molecular Properties

There is no available research that employs ab initio methods to investigate the electronic structure and molecular properties of this compound. These highly accurate, "from first principles" calculations would offer a deep understanding of its electronic distribution, molecular orbitals, and other fundamental properties.

Molecular Modeling and Dynamics Simulations

Potential Energy Surface Exploration for Conformational Analysis

No molecular modeling studies that explore the potential energy surface of this compound for the purpose of conformational analysis have been found. This would involve computational methods to systematically explore the different possible shapes of the molecule and their corresponding energies.

Investigation of Internal Rotation Barriers and Conformational Equilibria

There are no documented investigations into the internal rotation barriers and conformational equilibria of this compound. Such studies would provide data on the energy required to rotate different parts of the molecule relative to each other and predict the distribution of different conformers at equilibrium.

Mechanistic Computational Studies Related to this compound Synthesis and Transformations

Computational chemistry is a powerful tool for elucidating the complex mechanisms of organic reactions, particularly in the realm of stereoselective synthesis. For a molecule with multiple stereocenters like this compound, understanding the formation of specific isomers is crucial.

Transition State Modeling of Stereoselective Reactions

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. Transition state modeling allows chemists to visualize the three-dimensional arrangement of atoms at the point of highest energy along the reaction coordinate and to calculate these energy differences with a high degree of accuracy.

While specific transition state models for the synthesis of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on similar systems, such as the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. In a reported synthesis of the closely related 2-cyclopropylpiperidine, an Iridium-catalyzed enantioselective hydrogenation of the corresponding pyridinium salt was employed. nih.gov Computational studies on such reactions typically involve density functional theory (DFT) calculations to model the key enamine intermediate and its interaction with the chiral catalyst. nih.gov

These models help to identify the non-covalent interactions, such as steric hindrance and hydrogen bonding, that stabilize one transition state over another, thus leading to the observed enantioselectivity. For this compound, transition state modeling would be instrumental in understanding how the interplay between the cyclopropyl (B3062369) and methyl groups influences the approach of the reagents and the final stereochemistry of the product.

Understanding Enantioinduction Processes in Asymmetric Syntheses

Enantioinduction is the process by which a chiral catalyst or auxiliary directs the formation of a specific enantiomer of a product. Computational studies are pivotal in unraveling the intricacies of enantioinduction. In the context of synthesizing chiral piperidines, including those with 2-alkyl substituents, computational investigations have been conducted on the key enamine intermediates to understand the enantioinduction process. nih.gov

DFT calculations are commonly employed to model the interaction between the substrate and the chiral catalyst. These calculations can reveal the preferred binding mode and the transition state geometry that leads to the major enantiomer. For the synthesis of this compound, understanding the enantioinduction would involve modeling the interaction of a suitable precursor with a chiral catalyst, such as a chiral phosphine (B1218219) ligand coordinated to a transition metal. The calculations would aim to rationalize the observed enantiomeric excess by quantifying the energy difference between the diastereomeric transition states.

Computational Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods are not only used to study reaction mechanisms but also to predict the physicochemical properties of molecules, including their spectroscopic signatures and reactivity.

Prediction of NMR Chemical Shifts and Coupling Constants for Structural Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, have become increasingly reliable for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govrsc.orgresearchgate.net

Table 1: Representative Theoretical Approaches for NMR Chemical Shift Prediction

MethodBasis SetApplicationReference
DFT/GIAOB3LYP/6-31G(d,p)Prediction of ¹³C-NMR chemical shifts in substituted piperidines. nih.gov
DFT/GIAOVariousSystematic investigation of ¹⁵N NMR chemical shift prediction. researchgate.net
DFTVariousCalculation of ¹H and ¹³C NMR chemical shifts in transition metal hydrides. rsc.org

This table presents common computational methods used for predicting NMR parameters of molecules similar to this compound.

Analysis of Global Reactivity Descriptors (e.g., HOMO-LUMO Energies)

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and stability of a molecule. researchgate.netajchem-a.comresearchgate.netnih.govnih.gov The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, with a larger gap generally indicating higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to the presence of its lone pair of electrons, making it the site of nucleophilic attack. The LUMO, on the other hand, would likely be distributed over the σ* orbitals of the C-N and C-C bonds. The presence of the electron-donating methyl and cyclopropyl groups would be expected to raise the energy of the HOMO, potentially making the molecule more nucleophilic compared to unsubstituted piperidine (B6355638).

Table 2: Key Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to the ionization potential and nucleophilicity.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Measures the ability of a species to accept electrons.

This table outlines important global reactivity descriptors that can be computationally calculated to understand the chemical behavior of this compound.

Predicted Collision Cross Sections (CCS) for Gas-Phase Structural Analysis

Ion mobility-mass spectrometry (IM-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter obtained from IM-MS, representing the effective area of the ion that it presents to the buffer gas. Computational methods, including machine learning approaches, are increasingly used to predict CCS values for small molecules. eurekalert.orgresearchgate.netnih.govnih.govmdpi.comnih.gov

For this compound, different stereoisomers will have distinct three-dimensional shapes, which should translate to different CCS values. Predicting the CCS values for the various possible diastereomers and enantiomers of this compound can provide a valuable reference for experimental IM-MS studies, aiding in their identification and differentiation.

Table 3: Overview of Computational Methods for CCS Prediction

MethodPrincipleApplicationReference
Machine Learning Utilizes large datasets of experimental CCS values and molecular descriptors to train predictive models.High-throughput prediction of CCS for diverse small molecules. eurekalert.orgresearchgate.netnih.govnih.govmdpi.com
Trajectory Method (TM) Simulates the trajectories of buffer gas atoms colliding with the ion to calculate momentum transfer.Provides accurate CCS values but is computationally intensive. nih.gov
Projection Approximation (PA) Calculates the average projected area of the ion.A less computationally demanding alternative to the trajectory method. nih.gov

This table summarizes the main computational approaches available for predicting the Collision Cross Section (CCS) of this compound, which is crucial for its analysis by ion mobility-mass spectrometry.

Chemical Transformations and Derivatization of 2 Cyclopropyl 6 Methylpiperidine

Functionalization Reactions at the Piperidine (B6355638) Ring of 2-Cyclopropyl-6-methylpiperidine

The piperidine ring, a common scaffold in pharmaceuticals and natural products, can undergo various transformations. nih.gov These reactions can be broadly categorized into electrophilic substitutions, and nucleophilic additions and substitutions.

Electrophilic Substitution Reactions on Piperidine Derivatives

While direct electrophilic substitution on the piperidine ring is not as common as on aromatic systems, functionalization can be achieved through various strategies. The nitrogen atom's basicity often requires protection before electrophilic attack on the ring can occur. Once protected, reactions such as C-H functionalization can be directed to specific positions on the piperidine ring. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 and C4 positions of N-protected piperidines. researchgate.net The regioselectivity of these reactions is often controlled by the choice of the nitrogen protecting group and the catalyst. researchgate.net

Another approach involves the creation of an enamine or a related reactive intermediate from the piperidine derivative, which can then react with electrophiles. For example, enamines derived from piperidones are nucleophilic at the 3-position and can be alkylated. youtube.com

Nucleophilic Additions and Substitutions Involving the Piperidine Nitrogen or Carbons

The nitrogen atom of the piperidine ring is inherently nucleophilic and readily participates in reactions with a wide range of electrophiles. This includes alkylation, acylation, and arylation to form quaternary ammonium (B1175870) salts or N-substituted piperidines.

Nucleophilic substitution reactions at the carbon atoms of the piperidine ring often require prior activation. acs.org For example, 2-acyloxypiperidines can undergo diastereoselective nucleophilic substitution with silyl (B83357) enolates in the presence of metal triflate catalysts. acs.org This method allows for the introduction of alkyl groups at the 2-position of the piperidine ring. acs.orgacs.org The stereochemical outcome of these reactions can be influenced by the nature of the substituent at the 3-position and the choice of catalyst. acs.org

Furthermore, piperidine itself can act as a nucleophile in substitution reactions. For instance, it has been used in nucleophilic aromatic substitution (SNAr) reactions with substituted N-methylpyridinium ions. nih.gov

Role as a Synthetic Intermediate and Building Block

The substituted piperidine framework is a valuable building block in organic synthesis, serving as a precursor to more complex molecules with potential biological activity. nih.gov

Conversion into Complex Heterocyclic Systems

The this compound scaffold can be elaborated into more complex heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of bicyclic or polycyclic structures. Radical cyclization cascades have been employed to construct intricate ring systems from piperidine derivatives. mdpi.com Additionally, dehydrogenative aromatization reactions can convert piperidine derivatives into substituted m-phenylenediamines. acs.org

The table below presents examples of complex heterocyclic systems synthesized from piperidine derivatives.

Starting Piperidine DerivativeReaction TypeResulting Heterocyclic SystemRef.
N-Allenyl- and alkene-tethered oxime ethersGold-catalyzed annulationHighly substituted piperidines and aza-bridged compounds ajchem-a.com
β-Lactams with an alkene residueIntramolecular radical cyclizationPiperidine rings (6-endo cyclization) mdpi.com
Alkynes with an amino groupReductive hydroamination/cyclizationSubstituted piperidines mdpi.com
Piperidines and cyclohexenonesDehydrogenative aromatizationm-Phenylenediamine derivatives acs.org

Precursor to Chiral Ligands and Organocatalysts

The chiral nature of this compound, with its stereocenters at the 2 and 6 positions, makes it an attractive precursor for the synthesis of chiral ligands and organocatalysts. The development of stereoselective syntheses of substituted piperidines is crucial for this application. nih.gov For example, enantiomerically enriched piperidines can be synthesized through catalytic asymmetric hydrogenation of the corresponding pyridine (B92270) precursors. nih.gov These chiral piperidine derivatives can then be incorporated into ligand structures for asymmetric catalysis.

Reactions Involving the Cyclopropyl (B3062369) Moiety in Conjunction with the Piperidine Ring

The cyclopropyl group is not merely a passive substituent; its unique electronic and steric properties can influence the reactivity of the piperidine ring and participate in specific chemical transformations.

The cyclopropyl group can undergo ring-opening reactions under certain conditions. For instance, the metabolism of compounds containing a cyclopropylamine (B47189) moiety can involve CYP-mediated oxidation, leading to reactive ring-opened intermediates. hyphadiscovery.com This reactivity can be exploited in synthetic chemistry to introduce new functional groups. For example, the reductive ring-opening of cyclopropanes attached to a piperidine ring has been used as a strategy for the stereoselective synthesis of 3-substituted piperidines. researchgate.net

The presence of the cyclopropyl group can also influence the conformational preferences of the piperidine ring, which in turn can affect the stereochemical outcome of reactions. The inclusion of cyclopropane (B1198618) rings within larger rings has been explored as a strategy to achieve conformational mimicry and enhance receptor binding affinity in medicinal chemistry. nih.gov

The table below summarizes reactions where the cyclopropyl group plays a key role.

Reaction TypeDescriptionApplicationRef.
Reductive Ring-OpeningRegio- and stereoselective opening of a cyclopropane ring fused to a tetrahydropyridine (B1245486).Indirect C-H functionalization to produce 3-substituted piperidines. researchgate.net
Conformational ConstraintThe cyclopropyl ring restricts the conformation of the piperidine ring.Probing receptor binding and designing conformationally constrained analogues of bioactive molecules. nih.gov
Metabolic OxidationCYP-mediated oxidation of the cyclopropylamine moiety.Understanding drug metabolism and potential bioactivation pathways. hyphadiscovery.com

Cyclopropane Ring Opening and Transformations

The three-membered ring of the cyclopropyl group is associated with significant ring strain, making it susceptible to ring-opening reactions under various conditions, including acid catalysis or with transition metals. These reactions can lead to a variety of linear or ring-expanded products, providing synthetic pathways to more complex molecular architectures.

Under acidic conditions, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. For instance, in the presence of a Brønsted acid and an alcohol nucleophile, it is conceivable that the cyclopropane ring of this compound could open. beilstein-journals.orgnih.gov While direct literature on this specific reaction for this compound is scarce, analogous acid-catalyzed ring-opening reactions of other cyclopropanated heterocycles have been studied. beilstein-journals.orgnih.gov The regioselectivity of the nucleophilic attack would be influenced by the relative stability of the resulting carbocation.

Transition metal-catalyzed reactions offer another powerful method for the activation and transformation of cyclopropane rings. acs.orgthieme-connect.de For cyclopropyl ketones, nickel-catalyzed ring-opening cross-coupling reactions have been developed. nih.gov If the piperidine nitrogen of this compound were first acylated to form an N-acyl derivative (a cyclopropyl amide), the cyclopropane ring would be activated towards ring expansion. Such transformations could potentially lead to the formation of larger heterocyclic systems.

Furthermore, the ring-opening of donor-acceptor cyclopropanes with chalcogenyl halides presents a pathway to 1,3-functionalized products. acs.org By converting the piperidine to an amide or another electron-withdrawing group, the cyclopropyl group could be activated for such transformations.

A summary of potential ring-opening transformations is presented in the table below.

Transformation TypeReagents/ConditionsPotential Product
Acid-Catalyzed Ring OpeningBrønsted Acid (e.g., PPTS), Alcohol (e.g., MeOH)Acyclic amino alcohol
Metal-Catalyzed Ring OpeningNickel catalyst, Organozinc reagentRing-opened cross-coupled product
Ring ExpansionPPh₃, CX₄ (on N-acyl derivative)N-substituted pyrrolidin-2-one derivative
1,3-HalochalcogenationSulfenyl/Selenyl Halide, Lewis Acid (e.g., MgI₂)1,3-halo-chalcogen-substituted piperidine derivative

Reactions Retaining the Cyclopropyl Ring Structure

Due to the general stability of the cyclopropyl group under many reaction conditions, a variety of chemical transformations can be performed on the piperidine ring of this compound without affecting the three-membered ring. These reactions primarily involve the secondary amine functionality and the C-H bonds of the piperidine ring and its methyl substituent.

The most common reactions for secondary amines like this compound are N-alkylation and N-acylation. N-alkylation can be achieved using an alkyl halide, often in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. researchgate.net Similarly, N-acylation can be readily accomplished using acyl chlorides or anhydrides to furnish the corresponding amides. These reactions are generally robust and high-yielding.

The functionalization of the C-H bonds of the piperidine ring is more challenging but offers a direct route to more complex derivatives. For 2,6-disubstituted piperidines, lithiation followed by reaction with an electrophile is a known method for introducing additional substituents. nih.gov The stereochemical outcome of such reactions is often directed by the existing substituents. nih.gov Rhodium-catalyzed C-H insertion reactions have also been employed for the functionalization of piperidines, with the site-selectivity being controlled by the choice of catalyst and the nitrogen protecting group. researchgate.net

Additionally, the methyl group at the C6 position could potentially be a site for functionalization, for instance, through radical halogenation followed by nucleophilic substitution, although this might require specific conditions to avoid competing reactions on the piperidine ring. The synthesis of derivatives of 6-methylpiperidine, such as ((3R,6R)-6-methylpiperidin-3-yl)methanol, highlights that complex manipulations of the piperidine core are possible while retaining the methyl group. acs.org

A summary of reactions that are expected to retain the cyclopropyl ring is provided in the table below.

Reaction TypeReagents/ConditionsPotential Product
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-Alkyl-2-cyclopropyl-6-methylpiperidine
N-AcylationAcyl chloride or Anhydride (e.g., Acetyl chloride)N-Acyl-2-cyclopropyl-6-methylpiperidine
N-OxidationOxidizing agent (e.g., m-CPBA)This compound N-oxide
C-H FunctionalizationOrganolithium reagent, ElectrophileSubstituted this compound

Future Research Directions and Unexplored Avenues for 2 Cyclopropyl 6 Methylpiperidine

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility necessitates the development of green and sustainable methods for synthesizing valuable chemical entities like 2-cyclopropyl-6-methylpiperidine. Future research should prioritize the exploration of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies for 2,6-disubstituted piperidines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. clockss.orgnih.gov Green chemistry approaches could revolutionize the synthesis of this compound by focusing on:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The use of heterogeneous catalysts, particularly those based on earth-abundant metals, for the hydrogenation of appropriately substituted pyridine precursors offers a promising green alternative. nih.gov Research could focus on developing highly efficient and recyclable catalysts that operate under mild conditions.

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple transformations occur in a single reaction vessel can significantly improve efficiency and reduce waste. nih.gov For instance, a one-pot procedure involving a reductive amination followed by cyclization could be explored.

Use of Greener Solvents and Reagents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a key aspect of green synthesis. Furthermore, employing biocatalysts or organocatalysts can offer milder and more selective reaction conditions. nih.gov

Synthetic ApproachPotential Green AdvantagesKey Research Focus
Catalytic HydrogenationHigh atom economy, potential for catalyst recycling.Development of non-precious metal catalysts, optimization for mild reaction conditions.
One-Pot ReactionsReduced workup steps, less solvent waste, improved time efficiency.Design of novel tandem reaction sequences, catalyst compatibility studies.
Biocatalysis/OrganocatalysisMild reaction conditions, high stereoselectivity, use of renewable resources.Enzyme screening and engineering, development of recyclable organocatalysts.

Advanced Stereochemical Control in the Synthesis of Highly Substituted Derivatives

The biological activity and material properties of this compound derivatives are intrinsically linked to their stereochemistry. The presence of two stereocenters at the C2 and C6 positions gives rise to cis and trans diastereomers, each with unique three-dimensional arrangements. Future research must focus on developing synthetic methods that allow for precise control over the relative and absolute stereochemistry of these centers.

Key areas for investigation include:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of specific stereoisomers is paramount. This could involve chiral Brønsted acids, Lewis acids, or transition metal complexes that can effectively control the stereochemical outcome of the cyclization or functionalization steps. clockss.orgnih.gov

Substrate-Controlled Diastereoselection: The inherent stereochemistry of the starting materials can be strategically utilized to direct the formation of a desired diastereomer. For example, using chiral auxiliaries that can be easily attached and removed is a well-established strategy. nih.gov

Dynamic Kinetic Resolution: This powerful technique can be employed to convert a racemic mixture of a synthetic intermediate into a single enantiomer of the desired product, thereby maximizing yield and enantiopurity. clockss.orgnih.gov

Application of Machine Learning and AI in Conformational Prediction and Retrosynthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. For this compound, these computational tools can provide invaluable insights and accelerate the discovery and development process.

Conformational Prediction: The conformational flexibility of the piperidine (B6355638) ring and the orientation of the cyclopropyl (B3062369) and methyl substituents are crucial for understanding its interactions with biological targets or its performance in material applications.

Predicting Stable Conformers: Machine learning models, trained on large datasets of known molecular structures and their conformational energies, can predict the most stable conformations of this compound and its derivatives with high accuracy. mdpi.comrsc.orgmanchester.ac.ukresearchgate.net This can circumvent the need for time-consuming and computationally expensive quantum mechanical calculations.

Understanding Substituent Effects: AI can be used to systematically study how different substituents on the piperidine ring or the nitrogen atom influence the conformational preferences of the molecule.

Identifying Novel Synthetic Pathways: By analyzing vast databases of chemical reactions, AI algorithms can propose novel and efficient synthetic routes to this compound that a human chemist might not have considered. nih.govnih.gov

Optimizing Reaction Conditions: Machine learning models can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for each step in a proposed synthesis, leading to higher yields and fewer side products.

AI/ML ApplicationPotential Impact on Research
Conformational PredictionRapid identification of bioactive conformations, understanding structure-activity relationships.
RetrosynthesisAccelerated discovery of new synthetic routes, reduced reliance on trial-and-error experimentation.
Reaction OptimizationImproved reaction yields and purity, more efficient use of resources.

Exploration of Novel Chemical Reactivity Profiles and Catalytic Applications

The unique structural features of this compound, namely the strained cyclopropyl ring and the basic nitrogen atom, suggest a rich and largely unexplored reactivity profile.

Novel Reactivity:

Ring-Opening Reactions of the Cyclopropyl Group: The three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions (e.g., with electrophiles, radicals, or transition metals). Investigating these reactions could lead to the synthesis of novel piperidine derivatives with extended carbon skeletons.

Functionalization of the Piperidine Ring: The C-H bonds of the piperidine ring can be selectively functionalized using modern synthetic methods, such as directed C-H activation. This would allow for the introduction of a wide range of functional groups at specific positions, further diversifying the chemical space of accessible derivatives.

Catalytic Applications: The chiral backbone of this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis.

Ligand for Transition Metal Catalysis: The nitrogen atom can coordinate to a metal center, and the chiral environment created by the cyclopropyl and methyl groups could induce high stereoselectivity in a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and cycloadditions. clockss.orgnih.gov

Organocatalysis: The basic nitrogen atom could also function as a Brønsted or Lewis base catalyst in its own right, promoting a range of organic transformations.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.

Q & A

Q. What are the key steps for synthesizing 2-Cyclopropyl-6-methylpiperidine in a laboratory setting?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using carbene precursors, followed by alkylation at the piperidine nitrogen. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-alkylated derivatives. Characterization via 1H^1H-NMR and GC-MS is recommended to confirm purity and structure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and methyl group integration.
  • IR Spectroscopy : Confirms C-N stretching (~1250 cm1^{-1}) and cyclopropane ring vibrations (~850 cm1^{-1}).
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of cyclopropane moiety) validate molecular weight .

Q. How should this compound be stored to ensure stability?

Store under inert gas (N2_2/Ar) at –20°C in amber glass vials to prevent degradation via oxidation or photolysis. Regular purity checks (HPLC or TLC) are advised, as degradation products like piperidine oxides may form over time .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., catalyst loading, temperature) to identify critical factors.
  • Controlled Replication : Repeat published protocols with standardized reagents and equipment to isolate variables.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., aziridine derivatives) that may reduce yield .

Q. How does the stereochemistry of this compound influence its reactivity in catalytic applications?

Axial vs. equatorial methyl group orientation alters steric hindrance and electronic effects. Computational modeling (DFT) predicts regioselectivity in reactions like hydrogenation. Experimental validation via chiral HPLC or X-ray crystallography is required to correlate structure-activity relationships .

Q. What methodologies address discrepancies in toxicity data for this compound?

  • Meta-Analysis : Compare LD50_{50} values across studies while controlling for species, dosage, and administration routes.
  • In Silico Toxicology : Use QSAR models to predict bioactivity and cross-reference with empirical data.
  • Ethical Replication : Conduct in vitro assays (e.g., Ames test) under standardized protocols to validate conflicting results .

Q. How can computational chemistry optimize the synthesis pathway of this compound?

  • Reaction Pathway Mapping : Use Gaussian or ORCA software to model transition states and identify energetically favorable routes.
  • Solvent Effect Simulations : COSMO-RS predicts solvent interactions to enhance cyclopropanation efficiency.
  • Machine Learning : Train models on existing reaction databases to recommend catalyst systems .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing variability in physicochemical properties (e.g., logP) of this compound?

Apply multivariate analysis (ANOVA or PCA) to datasets from repeated measurements. Report confidence intervals (95% CI) and outliers using Grubbs’ test. Transparently document instrument calibration and environmental conditions in supplementary materials .

Q. How should researchers handle contradictory crystallography data for this compound derivatives?

  • Structure Refinement : Re-analyze raw diffraction data (e.g., .hkl files) using software like SHELXL.
  • Peer Validation : Share datasets with independent crystallographers to verify unit cell parameters and space group assignments.
  • Error Source Audit : Check for instrumental drift or sample hydration during data collection .

Ethical & Methodological Considerations

Q. What frameworks ensure ethical rigor in studies involving this compound?

  • PICOT Format : Define Population (e.g., cell lines), Intervention (compound dosage), Comparison (controls), Outcome (cytotoxicity), and Timeframe.
  • FINER Criteria : Ensure feasibility, novelty, and relevance to avoid redundant or low-impact research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.